4-Bromo-2-iodo-3-methylphenol
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Overview
Description
4-Bromo-2-iodo-3-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-3-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 3-methylphenol. One common method involves the use of bromine and iodine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the phenolic ring .
Industrial Production Methods: Industrial production of halogenated phenols typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to quinones or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
4-Bromo-2-iod
Properties
Molecular Formula |
C7H6BrIO |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
4-bromo-2-iodo-3-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
InChI Key |
UVVFTMMZDUIYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)O)Br |
Origin of Product |
United States |
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